molecular formula C6H9N3OS B13205179 2-(1-Aminoethyl)-1,3-thiazole-4-carboxamide

2-(1-Aminoethyl)-1,3-thiazole-4-carboxamide

Cat. No.: B13205179
M. Wt: 171.22 g/mol
InChI Key: LOKSNXLAIYOQKO-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)-1,3-thiazole-4-carboxamide is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Aminoethyl)-1,3-thiazole-4-carboxamide typically involves the cyclization of appropriate precursors

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization and amination steps.

Types of Reactions:

    Oxidation: The thiazole ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the thiazole ring can yield dihydrothiazoles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

2-(1-Aminoethyl)-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The aminoethyl group allows the compound to form hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    2-Aminothiazole: A simpler analog that lacks the carboxamide group.

    2-(2-Aminoethyl)-1,3-thiazole: Similar structure but with a different substitution pattern.

    Thiazole-4-carboxamide: Lacks the aminoethyl group.

Uniqueness: 2-(1-Aminoethyl)-1,3-thiazole-4-carboxamide is unique due to the presence of both the aminoethyl and carboxamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C6H9N3OS

Molecular Weight

171.22 g/mol

IUPAC Name

2-(1-aminoethyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C6H9N3OS/c1-3(7)6-9-4(2-11-6)5(8)10/h2-3H,7H2,1H3,(H2,8,10)

InChI Key

LOKSNXLAIYOQKO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CS1)C(=O)N)N

Origin of Product

United States

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